2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- is an organosulfur compound with the molecular formula C11H12N2S It is a cyclic unsaturated thiourea derivative, often referred to as a thiourea analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate to form the desired thiourea derivative . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism by which 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry . Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptoimidazole: A tautomer of 2-Imidazolidinethione, known for its similar reactivity and applications.
Ethylene thiourea: Another thiourea derivative with comparable structural properties.
Aminothiazole: A related compound with similar applications in coordination chemistry and biology.
Uniqueness
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- stands out due to its unique combination of structural features, including the presence of the ethenyl and phenyl groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60147-08-2 |
---|---|
Molekularformel |
C12H14N2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
4-ethenyl-1-methyl-3-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C12H14N2S/c1-3-10-9-13(2)12(15)14(10)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI-Schlüssel |
VDXYODAJKFPXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(N(C1=S)C2=CC=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.